Psma-alb-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H95N11O18 |

|---|---|

Molecular Weight |

1330.5 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-6-[4-(4-methylphenyl)butanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1 |

InChI Key |

QIWYPMRCMDYQBF-OWCMGUGRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CCCC(=O)NCCCC[C@@H](C(=O)NCC2CCC(CC2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Advancement of PSMA-ALB-56: A Radiopharmaceutical for Targeted Prostate Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer.[1][2] The development of radioligands targeting PSMA has revolutionized the management of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical translation of PSMA-ALB-56, a novel PSMA-targeting radioligand engineered for enhanced therapeutic efficacy. By incorporating an albumin-binding moiety, this compound exhibits optimized pharmacokinetics, leading to increased tumor uptake and retention of the therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu). This guide delves into the core scientific principles, experimental methodologies, and key data from preclinical and clinical studies, offering a detailed resource for professionals in the field of oncology and radiopharmaceutical development.

Introduction: The Rationale for Albumin-Binding PSMA Ligands

The therapeutic efficacy of PSMA-targeted radioligand therapy is contingent on maximizing the radiation dose delivered to tumor cells while minimizing exposure to healthy tissues. Early generation PSMA radioligands, such as PSMA-617, demonstrated significant clinical promise but were characterized by rapid clearance from the body, which could limit their therapeutic potential. To address this, researchers explored the concept of incorporating an albumin-binding entity into the PSMA ligand structure. The rationale is that by reversibly binding to serum albumin, the radioligand's circulation half-life is extended, leading to greater accumulation in PSMA-expressing tumors. This strategy aims to improve the tumor-to-background activity ratio and, consequently, the therapeutic index.

The Discovery and Design of this compound

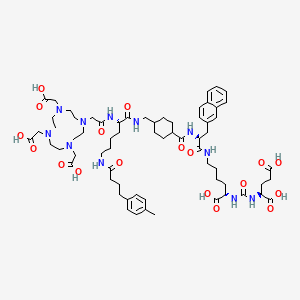

This compound was designed and developed through a collaborative effort between the Centre for Radiopharmaceutical Sciences ETH-PSI-USZ in Zurich, Switzerland, and the Paul Scherrer Institute in Villigen, Switzerland. The design of this compound builds upon the established glutamate-urea-based PSMA-binding motif. Key structural components of this compound include:

-

A PSMA-binding entity: This glutamate-urea-lysine scaffold ensures high-affinity binding to the extracellular domain of PSMA.

-

A DOTA chelator: This component securely coordinates the therapeutic radionuclide, ¹⁷⁷Lu.

-

An albumin-binding moiety: this compound incorporates a p-(tolyl)-moiety which acts as the albumin binder. This specific moiety was selected to optimize the tissue distribution profile.

The molecular structure is designed to balance affinity for PSMA and albumin, thereby optimizing its pharmacokinetic profile for therapeutic applications.

Caption: Molecular components of this compound.

Preclinical Development

In Vitro Studies

Preclinical evaluation of this compound began with in vitro experiments to characterize its binding properties and stability.

Key Findings:

-

Radiolabeling: this compound was successfully labeled with ¹⁷⁷Lu with high radiochemical purity (≥98%).

-

Stability: The radiolabeled compound, [¹⁷⁷Lu]Lu-PSMA-ALB-56, demonstrated high stability (≥98%) over 24 hours in the presence of L-ascorbic acid.

-

Cellular Uptake: In vitro studies using PSMA-positive PC-3 PIP tumor cells showed significant uptake of [¹⁷⁷Lu]Lu-PSMA-ALB-56, comparable to that of a related compound, [¹⁷⁷Lu]Lu-PSMA-ALB-53. The uptake was in the range of 54-58%.

| Parameter | Result | Reference |

| Radiochemical Purity | ≥98% | |

| Stability (24h) | ≥98% | |

| In Vitro Uptake (PC-3 PIP cells) | 54-58% |

Table 1: In Vitro Characteristics of [¹⁷⁷Lu]Lu-PSMA-ALB-56

Preclinical Animal Studies

Biodistribution and therapeutic efficacy studies were conducted in tumor-bearing mouse models.

Biodistribution:

-

Biodistribution studies in PC-3 PIP/flu tumor-bearing mice revealed high tumor uptake of [¹⁷⁷Lu]Lu-PSMA-ALB-56.

-

Compared to a similar compound with a different albumin binder ([¹⁷⁷Lu]Lu-PSMA-ALB-53), [¹⁷⁷Lu]Lu-PSMA-ALB-56 showed a more favorable tissue distribution profile with faster kidney clearance, resulting in a 3-fold higher tumor-to-kidney area under the curve (AUC) ratio.

-

The tumor-to-blood AUC ratio for [¹⁷⁷Lu]Lu-PSMA-ALB-56 was almost 5-fold higher than that of [¹⁷⁷Lu]Lu-PSMA-ALB-53, indicating more efficient clearance from the blood and better tumor targeting.

| Parameter | [¹⁷⁷Lu]Lu-PSMA-ALB-56 | [¹⁷⁷Lu]Lu-PSMA-ALB-53 | Reference |

| Tumor-to-Kidney AUC Ratio | 3-fold higher | - | |

| Tumor-to-Blood AUC Ratio | ~5-fold higher | - |

Table 2: Comparative Preclinical Biodistribution Ratios

Therapeutic Efficacy:

-

In a preclinical therapy study in PC-3 PIP tumor-bearing mice, [¹⁷⁷Lu]Lu-PSMA-ALB-56 demonstrated superior anti-tumor effects compared to [¹⁷⁷Lu]Lu-PSMA-617 at the same administered activities.

-

Treatment with [¹⁷⁷Lu]Lu-PSMA-ALB-56 resulted in complete tumor remission in four out of six mice.

-

The survival of mice treated with [¹⁷⁷Lu]Lu-PSMA-ALB-56 was significantly prolonged compared to those treated with [¹⁷⁷Lu]Lu-PSMA-617. Specifically, the 50% survival time doubled from 35 days for [¹⁷⁷Lu]Lu-PSMA-617 to 70 days for [¹⁷⁷Lu]Lu-PSMA-ALB-56.

Caption: Workflow of preclinical this compound evaluation.

Clinical Translation

The promising preclinical results prompted the clinical translation of [¹⁷⁷Lu]Lu-PSMA-ALB-56. A Phase I clinical trial was initiated in April 2021 to evaluate its safety, tolerability, dosimetry, and initial efficacy in patients with mCRPC.

Clinical Study Design

-

Patient Population: Ten patients with mCRPC.

-

Intervention: A single dose of [¹⁷⁷Lu]Lu-PSMA-ALB-56 (mean activity of 3360 ± 393 MBq).

-

Imaging: Whole-body SPECT/CT imaging was performed over 7 days to assess biodistribution and calculate dosimetry.

-

Safety and Efficacy: Assessed by monitoring adverse events and blood biomarkers.

Clinical Findings

Safety and Tolerability:

-

[¹⁷⁷Lu]Lu-PSMA-ALB-56 was well-tolerated by patients, with no severe adverse events reported.

Biodistribution and Dosimetry:

-

SPECT images confirmed longer circulation of [¹⁷⁷Lu]Lu-PSMA-ALB-56 in the blood, with the highest uptake in tumor lesions observed at 48 hours post-injection.

-

Compared to published data for other PSMA radioligands like PSMA-617 and PSMA I&T, the normalized absorbed doses of [¹⁷⁷Lu]Lu-PSMA-ALB-56 were up to 2.3-fold higher in tumor lesions.

-

The absorbed dose to salivary glands was similar to other PSMA radioligands.

-

However, increased absorbed doses were observed in the kidneys and red marrow.

| Organ/Tissue | Absorbed Dose (Gy/GBq) | Comparison with PSMA-617/I&T | Reference |

| Tumor Lesions | 6.64 ± 6.92 | Up to 2.3-fold higher | |

| Kidneys | 2.54 ± 0.94 | Increased | |

| Red Marrow | 0.29 ± 0.07 | Increased | |

| Salivary Glands | 0.87 ± 0.43 | Similar |

Table 3: Clinical Dosimetry of [¹⁷⁷Lu]Lu-PSMA-ALB-56 in mCRPC Patients

Caption: Therapeutic mechanism of ¹⁷⁷Lu-PSMA-ALB-56.

Experimental Protocols

Radiolabeling of this compound with ¹⁷⁷Lu

-

Materials: this compound precursor, no-carrier-added ¹⁷⁷LuCl₃, sodium acetate buffer, L-methionine.

-

Procedure (Manual):

-

Combine 160 µL of 0.1 M sodium acetate buffer, 10 µL of 30 mg/mL L-methionine, and 30 µg of this compound vector.

-

Add approximately 2 mCi of ¹⁷⁷Lu in 0.04 M HCl.

-

Heat the mixture at 95°C for 15 minutes.

-

The resulting product typically achieves high radiochemical purity (>97%) and stability without further purification.

-

-

Automated Synthesis: For higher activities (>2 GBq), an automated process on a GAIA® module was developed. This required optimization of antioxidant concentrations (higher levels of methionine and ascorbic acid) and the inclusion of a solid-phase extraction purification step to counteract radiolysis.

In Vitro Cell Uptake and Internalization Assay

-

Cell Lines: PSMA-positive PC-3 PIP and PSMA-negative PC-3 flu cells.

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The cells are incubated with [¹⁷⁷Lu]Lu-PSMA-ALB-56 at 37°C for specified time points (e.g., 2 and 4 hours).

-

After incubation, the supernatant is collected.

-

To determine the internalized fraction, the cells are washed and then treated with a glycine-HCl buffer to strip the surface-bound radioligand.

-

The radioactivity in the supernatant, the acid wash (surface-bound), and the cell lysate (internalized) is measured using a gamma counter.

-

Animal Biodistribution Studies

-

Animal Model: PC-3 PIP/flu tumor-bearing mice.

-

Procedure:

-

A defined activity of [¹⁷⁷Lu]Lu-PSMA-ALB-56 is injected intravenously into the mice.

-

At various time points post-injection (e.g., 1h, 4h, 24h, 48h, etc.), groups of mice are euthanized.

-

Tissues and organs of interest (tumor, blood, kidneys, liver, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.

-

The uptake in each tissue is calculated and expressed as a percentage of the injected activity per gram of tissue (% IA/g).

-

Clinical SPECT/CT Imaging Protocol

-

Equipment: SPECT/CT scanner (e.g., Symbia™ SPECT/CT).

-

Procedure:

-

Following administration of [¹⁷⁷Lu]Lu-PSMA-ALB-56, sequential whole-body SPECT/CT scans are acquired at multiple time points (e.g., 1.5, 6, 24, 48 hours, and 7 days).

-

A medium-energy low-penetration (MELP) collimator is used with an energy window centered around the 208 keV peak of ¹⁷⁷Lu.

-

Volumes of interest are drawn on the SPECT/CT images for tumors and healthy organs to generate time-activity curves.

-

These curves are then used for dosimetric calculations.

-

Future Directions and Conclusion

The development of this compound represents a significant advancement in the field of radioligand therapy for prostate cancer. The concept of utilizing an albumin-binding moiety has been successfully translated from preclinical models to a clinical setting, demonstrating the feasibility of this approach to increase tumor radiation doses. While the increased tumor dose is promising, the higher absorbed doses to the kidneys and red marrow highlight the need for further optimization of the ligand design or the implementation of strategies to mitigate off-target toxicity. One such strategy that has been explored preclinically is the co-administration of fast-cleared PSMA inhibitors to transiently block renal uptake.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

PSMA-ALB-56: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of PSMA-ALB-56, a promising radioligand for targeted radionuclide therapy of prostate cancer. The information is compiled from preclinical and clinical research to support professionals in the fields of radiopharmaceutical development and oncology.

Chemical Structure of this compound

This compound is a urea-based prostate-specific membrane antigen (PSMA)-targeting radioligand. Its structure is designed for optimal pharmacokinetics, incorporating an albumin-binding moiety to enhance blood circulation time and tumor accumulation.[1][2] The molecule consists of several key functional units:

-

PSMA-binding motif: A glutamate-urea-lysine unit that selectively binds to the enzymatic pocket of PSMA, which is overexpressed on prostate cancer cells.[1]

-

Spacer: A naphthylalanine/tranexamic acid/lysine linker that connects the PSMA-binding motif to the chelator.[1]

-

Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage responsible for stably chelating therapeutic radionuclides, most notably Lutetium-177 (¹⁷⁷Lu).[1]

-

Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group attached to the lysine in the spacer. This moiety reversibly binds to circulating albumin, thereby extending the radioligand's half-life in the bloodstream.

The molecular formula of this compound is C₆₆H₉₅N₁₁O₁₈, and its molecular weight is 1330.52 g/mol .

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step solid-phase synthesis process. The general workflow involves the sequential coupling of amino acid derivatives and other key building blocks onto a solid support resin, followed by cleavage and purification.

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis of this compound is carried out on a solid support, typically a resin. The following steps outline the general procedure:

-

Resin Swelling and Conditioning: The precursor resin is swelled in anhydrous dichloromethane (DCM) and conditioned in dimethylformamide (DMF).

-

Coupling of the Albumin-Binding Moiety: 4-(p-tolyl)butyric acid is activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) in anhydrous DMF and coupled to the resin-bound precursor. The reaction proceeds for 1 hour with gentle agitation.

-

Deprotection: The Nα-Dde protecting group is removed using a solution of 2% hydrazine in DMF. This step is performed twice for 10 minutes each.

-

Chelator Conjugation: DOTA-tris(t-Bu)ester is activated with HBTU and DIPEA in anhydrous DMF and coupled to the deprotected amine. The coupling reaction proceeds for 3 hours with gentle agitation.

-

Cleavage and Deprotection: The final compound is cleaved from the resin and simultaneously deprotected using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v) for 2 hours.

-

Purification: The crude product is dissolved in a 1:1 mixture of acetonitrile (ACN) and water and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is obtained after lyophilization with a purity of >99%.

Radiolabeling of this compound with Lutetium-177

The labeling of this compound with ¹⁷⁷Lu is a critical step for its therapeutic application. Both manual and automated protocols have been developed.

Manual Radiolabeling Protocol:

-

Reagents:

-

This compound precursor

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (0.1 M)

-

L-methionine (30 mg/mL) as an antioxidant

-

-

Procedure:

-

In a reaction vial, combine 160 µL of sodium acetate buffer, 10 µL of L-methionine, and 30 µg of the this compound precursor.

-

Add approximately 2 mCi of ¹⁷⁷LuCl₃.

-

Heat the mixture at 95 °C for 15 minutes.

-

This method typically yields a radiochemical purity of >97% without the need for further purification.

-

Automated Radiolabeling Protocol:

For higher activities (>2 GBq), an automated synthesis module is employed to handle the increased levels of radioactivity and radiolysis.

-

Key Adjustments for Automation:

-

Higher concentrations of antioxidants (L-methionine and ascorbic acid) are used during both the radiolabeling and formulation steps to mitigate radiolysis.

-

A solid-phase extraction (SPE) purification step is integrated into the automated process.

-

The final product is formulated in a larger volume.

-

-

These optimized automated conditions result in radiochemical purities exceeding 98.9% and excellent stability for up to 120 hours.

Quantitative Data

The following tables summarize key quantitative data for this compound and its ¹⁷⁷Lu-labeled counterpart.

| Parameter | Value | Reference |

| Molecular Formula | C₆₆H₉₅N₁₁O₁₈ | |

| Molecular Weight | 1330.52 g/mol | |

| Synthesis Yield | 19.8% | |

| Purity (post-HPLC) | >99% | |

| Table 1. Physicochemical and Synthesis Data for this compound. |

| Parameter | Value | Reference |

| Radiochemical Purity (Manual) | >97% | |

| Radiochemical Purity (Automated) | >98.9% | |

| Tumor Uptake (PC-3 PIP cells, 2h) | 48-50% | |

| Tumor Uptake (PC-3 PIP cells, 4h) | 55-59% | |

| Internalized Fraction (2h) | 15-22% | |

| Internalized Fraction (4h) | 17-25% | |

| Table 2. In Vitro Data for [¹⁷⁷Lu]Lu-PSMA-ALB-56. |

| Organ/Tissue | Normalized Absorbed Dose (Gy/GBq) | Reference |

| Tumor Lesions | 6.64 ± 6.92 | |

| Kidneys | 2.54 ± 0.94 | |

| Salivary Glands | 0.87 ± 0.43 | |

| Red Marrow | 0.29 ± 0.07 | |

| Table 3. Clinical Dosimetry Data for [¹⁷⁷Lu]Lu-PSMA-ALB-56 in mCRPC Patients. |

Biological Activity and Significance

This compound, when radiolabeled with ¹⁷⁷Lu, demonstrates rapid accumulation in tumor tissues and enhanced clearance from the bloodstream and non-target organs, leading to a favorable tumor-to-background ratio. Clinical studies in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown that [¹⁷⁷Lu]Lu-PSMA-ALB-56 is well-tolerated and results in higher absorbed doses in tumor lesions compared to other PSMA radioligands, although doses to the kidneys and red marrow are also increased. The enhanced pharmacokinetic properties conferred by the albumin-binding moiety make this compound a significant compound in the ongoing development of more effective radioligand therapies for prostate cancer.

References

PSMA-ALB-56: A Technical Guide to Molecular Characteristics and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSMA-ALB-56 is a novel radiopharmaceutical agent designed for targeted radionuclide therapy of prostate cancer. It is a derivative of the well-established PSMA-targeting glutamate-urea-lysine motif, strategically engineered to incorporate an albumin-binding entity. This modification enhances its pharmacokinetic profile, leading to a longer circulatory half-life, increased tumor accumulation, and a favorable biodistribution profile compared to earlier generation PSMA-targeting radioligands. Preclinical and clinical studies have demonstrated its high affinity for Prostate-Specific Membrane Antigen (PSMA), significant tumor uptake, and promising therapeutic efficacy. This document provides a comprehensive overview of its molecular characteristics, properties, and the experimental methodologies used in its evaluation.

Molecular Characteristics

This compound is a complex molecule composed of four key functional units: a PSMA-binding motif, a linker, a chelator for radiometal coordination, and an albumin-binding moiety.[1]

-

PSMA-Binding Moiety: A glutamate-urea-lysine structure that specifically recognizes and binds to the enzymatic pocket of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[1]

-

Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group that reversibly binds to circulating serum albumin.[1][2] This interaction is crucial for its pharmacokinetic properties. The selection of the p-tolyl group provides a moderate affinity for albumin, which optimizes the balance between blood retention and clearance, proving more favorable than stronger albumin binders like the 4-(p-iodophenyl) moiety.[2]

-

Linker: A naphthylalanine/tranexamic acid/lysine spacer connects the functional components of the molecule.

-

Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is incorporated to stably chelate therapeutic radionuclides, most notably Lutetium-177 (¹⁷⁷Lu).

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆₆H₉₅N₁₁O₁₈ | MedChemExpress |

| Molecular Weight | 1330.52 g/mol | MedChemExpress |

| Binding Affinity (IC₅₀) | Not explicitly reported in key studies. However, related albumin-binding PSMA ligands show high affinity with Kᵢ values in the low nanomolar range (0.12 nM to 11.24 nM). | |

| Lipophilicity (logD) | -3.10 ± 0.05 | [Umbricht et al., 2018] |

| Radiochemical Purity | ≥98% (following labeling with ¹⁷⁷Lu) | |

| Stability | Stable (≥98% intact) over 24 hours in the presence of L-ascorbic acid. |

Preclinical and Clinical Data

In Vitro Cellular Uptake

Studies using PSMA-positive (PC-3 PIP) and PSMA-negative (PC-3 flu) human prostate cancer cell lines have confirmed the high, specific uptake of ¹⁷⁷Lu-PSMA-ALB-56.

| Cell Line | Time Point | Total Uptake (% of applied dose) | Internalized Fraction (% of applied dose) | Reference |

| PC-3 PIP (PSMA+) | 2 hours | 48 - 50% | 15 - 22% | [Umbricht et al., 2018] |

| PC-3 PIP (PSMA+) | 4 hours | 55 - 59% | 17 - 25% | [Umbricht et al., 2018] |

| PC-3 flu (PSMA-) | 4 hours | < 0.5% | Not Applicable | [Umbricht et al., 2018] |

Preclinical Biodistribution in Mice

Biodistribution studies in nude mice bearing PSMA-positive (PC-3 PIP) tumors demonstrate high tumor uptake and a favorable clearance profile, particularly a higher tumor-to-kidney ratio over time compared to similar agents with stronger albumin binding.

| Organ/Tissue | 1 h p.i. (%ID/g ± SD) | 4 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 48 h p.i. (%ID/g ± SD) | 144 h p.i. (%ID/g ± SD) |

| Blood | 17.6 ± 2.6 | 13.5 ± 2.5 | 4.81 ± 0.69 | 2.53 ± 0.38 | 0.28 ± 0.04 |

| Tumor (PC-3 PIP) | 26.5 ± 6.6 | 45.4 ± 8.8 | 61.3 ± 13.9 | 49.3 ± 11.5 | 16.5 ± 1.6 |

| Kidneys | 46.4 ± 11.1 | 38.0 ± 5.0 | 12.2 ± 1.2 | 7.02 ± 0.78 | 1.49 ± 0.21 |

| Liver | 1.83 ± 0.27 | 1.70 ± 0.17 | 0.90 ± 0.08 | 0.58 ± 0.07 | 0.15 ± 0.02 |

| Spleen | 1.01 ± 0.20 | 0.93 ± 0.12 | 0.56 ± 0.08 | 0.38 ± 0.05 | 0.11 ± 0.01 |

| Salivary Glands | 1.78 ± 0.51 | 1.62 ± 0.32 | 0.58 ± 0.10 | 0.33 ± 0.04 | 0.07 ± 0.01 |

| (Data adapted from Umbricht et al., Molecular Pharmaceutics, 2018) |

Clinical Biodistribution and Dosimetry in Patients

A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) evaluated the biodistribution and dosimetry of a single dose of ¹⁷⁷Lu-PSMA-ALB-56. The results confirmed that the albumin-binding concept leads to increased tumor doses compared to non-albumin-binding agents.

Pharmacokinetics in Patients (% Injected Activity/gram)

| Organ/Tissue | Peak Uptake Time | Peak Uptake (%IA/g x 10⁻² ± SD) | Reference |

|---|---|---|---|

| Tumor Lesions | 48 hours | 13.4 ± 17.4 | |

| Kidneys | 24 hours | 2.3 ± 0.6 | |

| Parotid Glands | 24 hours | 1.07 ± 0.46 |

| Submandibular Glands | 24 hours | 0.93 ± 0.51 | |

Normalized Absorbed Doses in Patients (Gy/GBq)

| Organ/Tissue | Mean Absorbed Dose (Gy/GBq ± SD) | Reference |

|---|---|---|

| Tumor Lesions | 6.64 ± 6.92 | |

| Kidneys | 2.54 ± 0.94 | |

| Red Marrow | 0.29 ± 0.07 | |

| Parotid Glands | 0.87 ± 0.42 |

| Submandibular Glands | 0.87 ± 0.43 | |

Visualized Mechanisms and Protocols

Mechanism of Action

The therapeutic action of ¹⁷⁷Lu-PSMA-ALB-56 is a multi-step process involving systemic circulation, targeted binding to cancer cells, internalization, and localized delivery of cytotoxic radiation.

References

The Advent of Albumin-Binding PSMA Radioligands: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer theranostics is being reshaped by the development of innovative radioligands targeting the prostate-specific membrane antigen (PSMA). A significant leap forward in this field is the incorporation of albumin-binding moieties into PSMA-targeting molecules. This strategic design enhancement aims to improve the pharmacokinetic profile of these radiopharmaceuticals, leading to increased tumor uptake and retention, and ultimately, a more potent therapeutic effect. This technical guide provides a comprehensive overview of the core principles, experimental validation, and developmental workflow of albumin-binding PSMA radioligands.

Rationale and Design Strategy

The primary goal of incorporating an albumin-binding entity is to leverage the long circulatory half-life of endogenous albumin. By reversibly binding to albumin, the radioligand's clearance from the bloodstream is delayed, which in turn increases the probability of its accumulation in PSMA-expressing tumor tissues.[1][2] This extended circulation time can lead to a higher therapeutic dose delivered to the tumor while potentially reducing off-target toxicity.[1][3]

Various albumin-binding motifs have been explored, including derivatives of 4-(p-iodophenyl)butyric acid, Evans blue, and ibuprofen.[2] The choice of the albumin binder and the overall linker structure can significantly impact the ligand's affinity for albumin, and consequently its pharmacokinetic properties. Fine-tuning this interaction is crucial; a binding affinity that is too strong may lead to excessive retention in the blood pool and healthy organs, while an affinity that is too weak may not provide a significant pharmacokinetic advantage.

Quantitative In Vitro and In Vivo Characterization

The development of novel albumin-binding PSMA radioligands is underpinned by rigorous preclinical evaluation. This involves a battery of in vitro and in vivo experiments to quantify their binding characteristics, cellular interactions, and biodistribution.

In Vitro Performance Metrics

A series of in vitro assays are essential to characterize the fundamental properties of the newly synthesized radioligands. These include determining their affinity for both the target (PSMA) and the transport protein (albumin), as well as their behavior in a cellular context.

| Radioligand | PSMA Affinity (IC50/Kd, nM) | Human Serum Albumin (HSA) Binding (%) | Cell Line | Reference |

| RPS-071 | 10.8 ± 1.5 | - | LNCaP | |

| RPS-072 | 6.7 ± 3.7 | - | LNCaP | |

| RPS-077 | 1.7 ± 0.3 | - | LNCaP | |

| 177Lu-Ibu-DAB-PSMA | - | High | PC-3 PIP | |

| 64Cu-PSMA-CM | 4.58 | 67.8 ± 1.5 | 22Rv1 | |

| 64Cu-PSMA-BCH | 0.59 | 55.9 ± 4.0 | 22Rv1 | |

| [111In]In-PNT-DA1 Derivatives | 12.7 - 42.2 (Kd) | Variable | LNCaP |

Table 1: In Vitro Characteristics of Selected Albumin-Binding PSMA Radioligands. This table summarizes the binding affinities for PSMA and human serum albumin for several recently developed radioligands.

Preclinical In Vivo Biodistribution

Animal models, typically xenograft mouse models bearing human prostate cancer cell lines, are indispensable for evaluating the in vivo performance of these radioligands. Biodistribution studies provide quantitative data on the uptake and clearance of the radioligand in various organs and the tumor over time.

| Radioligand | Tumor Model | Tumor Uptake (%ID/g at 24h) | Tumor-to-Kidney Ratio (AUC) | Tumor-to-Blood Ratio (AUC) | Reference |

| 177Lu-RPS-072 | LNCaP Xenograft | 34.9 ± 2.4 | Favorable | - | |

| 177Lu-RPS-077 | LNCaP Xenograft | 27.4 ± 0.6 | - | - | |

| 64Cu–PSMA–ALB-89 | PC-3 PIP Xenograft | 97.1 ± 7.01 | - | - | |

| 177Lu-PSMA-ALB-02 | PC-3 PIP/flu Xenograft | 76.4 ± 2.5 | 5.9 | 46 | |

| 177Lu-PSMA-ALB-05 | PC-3 PIP/flu Xenograft | 79.4 ± 11.1 | 3.7 | 17 | |

| 177Lu-PSMA-ALB-07 | PC-3 PIP/flu Xenograft | 84.6 ± 14.2 | 2.1 | 39 | |

| [177Lu]Lu-Ibu-PSMA-02 | PC-3 PIP Xenograft | - | Significantly higher than [177Lu]Lu-Ibu-PSMA-01 | Higher than [177Lu]Lu-Ibu-PSMA-01 | |

| [161Tb]Tb-SibuDAB | PC-3 PIP Xenograft | 62-69 | - | - |

Table 2: In Vivo Biodistribution of Albumin-Binding PSMA Radioligands in Preclinical Models. This table highlights the tumor uptake and tumor-to-organ ratios for various ligands, demonstrating the impact of the albumin-binding moiety on in vivo performance.

Experimental Protocols

The successful development and validation of albumin-binding PSMA radioligands rely on a series of well-defined experimental procedures.

Synthesis and Radiolabeling

The synthesis of these complex molecules often involves multi-step solid-phase synthesis. The general structure consists of three key components: a PSMA-targeting pharmacophore (typically a glutamate-urea-lysine motif), a chelator for radiometal complexation (e.g., DOTA), and the albumin-binding moiety, all connected by appropriate linkers.

Radiolabeling Protocol (Example with 177Lu):

-

The PSMA ligand is dissolved in a suitable buffer, such as sodium acetate.

-

No-carrier-added 177LuCl3 in HCl is added to the ligand solution.

-

The reaction mixture is incubated at 95°C for 10-15 minutes.

-

The radiochemical purity is determined by reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Assays

PSMA Binding Affinity (Competitive Binding Assay):

-

PSMA-expressing cells (e.g., LNCaP or PC-3 PIP) are seeded in multi-well plates.

-

Cells are incubated with a constant concentration of a known radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and increasing concentrations of the new, non-radiolabeled test compound.

-

After incubation, the cells are washed to remove unbound ligand.

-

The radioactivity bound to the cells is measured using a gamma counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated by non-linear regression analysis.

Human Serum Albumin (HSA) Binding Assay:

-

The radiolabeled compound is incubated with human serum albumin or plasma.

-

The mixture is subjected to ultrafiltration to separate the protein-bound fraction from the free fraction.

-

The radioactivity in both the filtrate and the filter is measured.

-

The percentage of protein binding is calculated as the ratio of the radioactivity in the filter (bound fraction) to the total radioactivity.

Cellular Uptake and Internalization:

-

PSMA-positive cells are incubated with the radiolabeled ligand at 37°C for various time points.

-

To determine total cell-associated radioactivity (surface-bound and internalized), the cells are washed with ice-cold buffer and lysed.

-

To determine the internalized fraction, the cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity before lysis.

-

The radioactivity in the cell lysate is measured.

In Vivo Studies

Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG mice) are typically used. Human prostate cancer cells expressing PSMA (e.g., LNCaP or PC-3 PIP) are subcutaneously or orthotopically inoculated to establish tumors. For studying immunological effects, syngeneic models in immunocompetent mice can be employed.

Biodistribution Studies:

-

Tumor-bearing mice are injected intravenously with a defined amount of the radioligand.

-

At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), groups of mice are euthanized.

-

Tumors, blood, and major organs are collected, weighed, and the radioactivity is measured in a gamma counter.

-

The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT or PET/CT Imaging: Small-animal SPECT/CT or PET/CT imaging allows for non-invasive visualization of the radioligand's distribution in vivo.

-

Tumor-bearing mice are anesthetized and injected with the radioligand.

-

Dynamic or static images are acquired at different time points post-injection.

-

The images are reconstructed and can be co-registered with CT scans for anatomical localization of radioactivity.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the logical flow of experiments is crucial for the rational design and development of these radioligands.

PSMA-Associated Signaling

PSMA is not merely a passive cell-surface receptor but is actively involved in cellular signaling, particularly through the PI3K-AKT pathway, which is a major driver of prostate cancer progression. PSMA expression has been shown to correlate with the activation of this survival pathway. Targeting PSMA may therefore not only deliver a radioactive payload but also potentially modulate oncogenic signaling.

PSMA Signaling Cascade in Prostate Cancer.

Developmental Workflow

The development of an albumin-binding PSMA radioligand follows a structured, multi-stage process, from initial design to preclinical validation.

Preclinical Development Workflow for Albumin-Binding PSMA Radioligands.

Conclusion and Future Directions

The development of albumin-binding PSMA radioligands represents a significant advancement in the field of prostate cancer theranostics. By optimizing the pharmacokinetic properties of these agents, it is possible to enhance their therapeutic efficacy. The data summarized herein demonstrate the potential of this approach, with several new ligands showing superior tumor uptake and retention in preclinical models compared to non-albumin-binding counterparts.

Future research will likely focus on further refining the chemical structures of these ligands to achieve an optimal balance between albumin binding, tumor targeting, and clearance from non-target tissues. Additionally, the use of alternative radionuclides, such as the alpha-emitter Actinium-225 or the beta-emitter Terbium-161, in conjunction with albumin-binding PSMA ligands, holds promise for even more potent therapeutic effects. As our understanding of the intricate interplay between ligand design, pharmacokinetics, and therapeutic outcome continues to grow, we can expect the development of even more effective and safer radiopharmaceuticals for the treatment of prostate cancer.

References

The Rise of Albumin-Binding Radioligands: A Technical Deep Dive into PSMA-ALB-56

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted radionuclide therapy for prostate cancer, the quest for agents with optimized pharmacokinetic profiles remains a paramount objective. Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly validated target, and while first-generation PSMA-targeting radioligands have shown considerable clinical success, their rapid clearance can limit the radiation dose delivered to tumor sites. To address this, a new generation of radiopharmaceuticals incorporating an albumin-binding moiety has been developed. This technical guide provides an in-depth exploration of one such promising agent, PSMA-ALB-56, a Lutetium-177 labeled, PSMA-targeting radioligand designed for enhanced tumor uptake and retention.

This compound is a novel radiopharmaceutical developed for the targeted therapy of prostate cancer.[1] It is composed of a glutamate-urea-based PSMA-binding entity, a DOTA chelator for radiolabeling with Lutetium-177, and a p-(tolyl)-moiety that acts as an albumin binder.[2][3] This strategic inclusion of an albumin-binding component extends the circulatory half-life of the radioligand, leading to increased accumulation in PSMA-expressing tumor tissues. The therapeutic action of ¹⁷⁷Lu-PSMA-ALB-56 is mediated by the beta particles emitted by Lutetium-177, which induce lethal double-strand DNA breaks in cancer cells.

Core Concepts and Rationale

The fundamental principle behind this compound is to leverage the natural abundance and long circulation time of serum albumin. By reversibly binding to albumin, the radioligand's clearance from the bloodstream is significantly delayed. This prolonged circulation time allows for greater tumor accumulation, as the PSMA-targeting component has more opportunity to bind to its target on cancer cells. The result is an improved tumor-to-background ratio and a potentially higher therapeutic index compared to non-albumin-binding counterparts.

Quantitative Data Summary

The following tables summarize the key quantitative data for ¹⁷⁷Lu-PSMA-ALB-56, often in comparison to the clinically established ¹⁷⁷Lu-PSMA-617.

Table 1: In Vitro Characteristics of ¹⁷⁷Lu-PSMA-ALB-56

| Parameter | ¹⁷⁷Lu-PSMA-ALB-56 | ¹⁷⁷Lu-PSMA-617 | Reference |

| Radiochemical Purity | ≥98% | ≥98% | |

| Stability (24h in l-ascorbic acid) | ≥98% | Not explicitly stated | |

| In Vitro Cell Uptake (PC-3 PIP cells) | 54-58% | Comparable to this compound | |

| Binding to Human Plasma Proteins | Significantly enhanced | Lower than this compound |

Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-ALB-56 in PC-3 PIP Tumor-Bearing Mice (%ID/g)

| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. | 96 h p.i. | Reference |

| Blood | High | Moderate | Low | Very Low | Very Low | |

| Tumor | High | Higher | Peak | High | Moderate | |

| Kidneys | High | High | Moderate | Low | Very Low |

Table 3: Comparative Therapeutic Efficacy of ¹⁷⁷Lu-PSMA-ALB-56 and ¹⁷⁷Lu-PSMA-617 in PC-3 PIP Tumor-Bearing Mice

| Treatment Group (Activity) | Median Survival (days) | Tumor Growth Inhibition | Complete Tumor Remission | Reference |

| ¹⁷⁷Lu-PSMA-ALB-56 (10 MBq) | Not reached by day 84 | Eradication of tumors | 6/6 mice (100%) | |

| ¹⁷⁷Lu-PSMA-617 (10 MBq) | 51 | Significant | 1/6 mice (17%) | |

| ¹⁷⁷Lu-PSMA-ALB-56 (5 MBq) | Not determined (67% survived) | Significant | Not explicitly stated | |

| ¹⁷⁷Lu-PSMA-617 (5 MBq) | 32 | Significant | Not explicitly stated | |

| ¹⁷⁷Lu-PSMA-ALB-56 (2 MBq) | 36 | Significant | Not explicitly stated | |

| ¹⁷⁷Lu-PSMA-617 (2 MBq) | 19 | Not significant | Not explicitly stated |

Table 4: Dosimetry of ¹⁷⁷Lu-PSMA-ALB-56 in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Organ/Tissue | Normalized Absorbed Dose (Gy/GBq) | Reference |

| Tumor Lesions | 6.64 ± 6.92 | |

| Kidneys | 2.54 ± 0.94 | |

| Red Marrow | 0.29 ± 0.07 | |

| Salivary Glands | 0.87 ± 0.43 |

Experimental Protocols

Synthesis of this compound Precursor

The synthesis of the this compound precursor is a multi-step process performed on a solid-phase resin. A detailed, step-by-step protocol is proprietary to the developing institutions; however, the general methodology involves the sequential coupling of amino acids and other building blocks. The key steps include:

-

Attachment of the initial amino acid to the resin.

-

Stepwise elongation of the peptide chain, incorporating the glutamate-urea PSMA-binding motif.

-

Coupling of the p-(tolyl)butyric acid as the albumin-binding moiety.

-

Conjugation of the DOTA chelator.

-

Cleavage of the final compound from the resin and subsequent deprotection.

-

Purification of the crude product is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound with Lutetium-177

The radiolabeling of this compound with ¹⁷⁷Lu is a critical step in the preparation of the final radiopharmaceutical. The following is a generalized protocol:

-

Reagents and Equipment : this compound precursor, ¹⁷⁷LuCl₃ solution, a suitable buffer (e.g., sodium acetate), reaction vial, heating block, and quality control equipment (e.g., HPLC, TLC).

-

Procedure :

-

The this compound precursor is dissolved in a suitable solvent.

-

A buffered solution of ¹⁷⁷LuCl₃ is added to the precursor solution.

-

The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 15-30 minutes).

-

The reaction is quenched, and the final product is formulated in a physiologically compatible solution.

-

-

Quality Control : The radiochemical purity of the final product is assessed using techniques like radio-HPLC and radio-TLC to ensure that it is free from unchelated ¹⁷⁷Lu and other impurities.

In Vitro Cell Uptake and Internalization Assay

This assay is performed to evaluate the specific binding and internalization of ¹⁷⁷Lu-PSMA-ALB-56 in PSMA-expressing cells.

-

Cell Culture : PSMA-positive prostate cancer cells (e.g., PC-3 PIP) and PSMA-negative control cells are cultured under standard conditions.

-

Assay Procedure :

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are incubated with a known concentration of ¹⁷⁷Lu-PSMA-ALB-56 for various time points.

-

To determine non-specific binding, a parallel set of cells is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled PSMA inhibitor.

-

After incubation, the cells are washed to remove unbound radioligand.

-

To differentiate between membrane-bound and internalized radioligand, cells are treated with a solution (e.g., glycine-HCl) that strips surface-bound activity.

-

The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured using a gamma counter.

-

Biodistribution Studies in Tumor-Bearing Mice

Animal models are crucial for evaluating the in vivo behavior of the radioligand.

-

Animal Model : Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells to establish tumor xenografts.

-

Procedure :

-

A defined activity of ¹⁷⁷Lu-PSMA-ALB-56 is injected intravenously into the tumor-bearing mice.

-

At various time points post-injection (p.i.), groups of mice are euthanized.

-

Organs of interest (tumor, blood, kidneys, liver, etc.) are collected, weighed, and the radioactivity in each organ is measured using a gamma counter.

-

The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizing the Core Mechanisms

To better understand the underlying biology and experimental processes, the following diagrams have been generated.

PSMA's role in shifting cellular signaling from the MAPK to the PI3K-AKT pathway.

A streamlined workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the design of PSMA-targeting radioligands. The incorporation of an albumin-binding moiety has demonstrated a clear preclinical advantage in terms of enhanced tumor uptake and therapeutic efficacy. Clinical studies are underway to translate these promising preclinical findings into benefits for patients with advanced prostate cancer. Future research will likely focus on further optimizing the pharmacokinetic properties of albumin-binding radioligands, potentially through modifications to the linker or the albumin-binding moiety itself, to further improve the therapeutic window. The principles demonstrated by this compound are likely to be applied to other targets in oncology, heralding a new era of long-circulating, highly effective radiopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling PSMA-ALB-56 with Lutetium-177

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA-ALB-56 is a promising radioligand for targeted radionuclide therapy of prostate cancer. It comprises a glutamate-urea-based motif that binds with high affinity to the prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. This compound is conjugated to an albumin-binding entity, which enhances its blood circulation time, leading to increased tumor uptake and retention of the therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu).[1][2] The therapeutic mechanism of ¹⁷⁷Lu-PSMA-ALB-56 relies on the emission of beta particles from the decay of ¹⁷⁷Lu, which induce double-strand DNA breaks in cancer cells, ultimately leading to cell death.[1] This document provides detailed protocols for the manual and automated radiolabeling of this compound with ¹⁷⁷Lu, along with quality control procedures and relevant technical data.

Radiolabeling Principles

The radiolabeling of this compound with ¹⁷⁷Lu is a coordination chemistry reaction. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently attached to the this compound precursor, firmly encapsulates the lutetium-177 cation (¹⁷⁷Lu³⁺) upon heating in a buffered solution. The reaction is sensitive to various factors, including pH, temperature, precursor concentration, and the presence of antioxidants, which are crucial for minimizing radiolysis, especially at high activities.[3][4]

Experimental Protocols

Manual Radiolabeling Protocol

This protocol is suitable for small-scale preparations and initial optimization studies.

Materials and Reagents:

-

This compound precursor

-

No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (0.1 M, pH 4.5-5.5)

-

L-Methionine solution (30 mg/mL in water)

-

Ascorbic acid solution (e.g., 50 mg/mL in water)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Calibrated radioactivity dose calibrator

-

Lead shielding

-

Sterile 0.22 µm filters

Procedure:

-

In a sterile, pyrogen-free reaction vial, add 160 µL of 0.1 M sodium acetate buffer.

-

Add 30 µg of the this compound precursor to the vial.

-

Add 10 µL of the 30 mg/mL L-methionine solution as an antioxidant.

-

Carefully transfer the desired amount of ¹⁷⁷LuCl₃ solution (e.g., ~2 mCi or 74 MBq) to the reaction vial.

-

Gently mix the contents of the vial.

-

Incubate the reaction vial in a heating block or water bath at 95°C for 15 minutes.

-

After incubation, allow the vial to cool to room temperature behind appropriate shielding.

-

Perform quality control checks as described in the Quality Control section. For routine preparations with established parameters, a stabilizing solution of ascorbic acid can be added to minimize radiolysis.

Automated Radiolabeling Protocol

This protocol is designed for the preparation of higher, clinical-grade activities of ¹⁷⁷Lu-PSMA-ALB-56 using an automated synthesis module (e.g., GAIA® or similar). The key difference from the manual protocol is the increased concentration of antioxidants to counteract the more pronounced effects of radiolysis at higher activities.

Materials and Reagents:

-

This compound precursor

-

No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (0.1 M or 0.5 M)

-

L-Methionine solution

-

Ascorbic acid solution

-

Sterile water for injection

-

Saline solution (0.9% NaCl)

-

Solid-phase extraction (SPE) cartridge (if purification is included in the automated process)

-

Automated synthesis module and associated consumables

Procedure (General Overview):

-

The automated synthesis is performed following the manufacturer's instructions for the specific module.

-

The reagents, including the this compound precursor, ¹⁷⁷LuCl₃, buffers, and a significantly higher concentration of antioxidants (L-methionine and ascorbic acid), are loaded into the module.

-

The reaction is typically heated at 95°C for 15 minutes.

-

For higher purity, an optional solid-phase extraction (SPE) purification step can be integrated into the automated process to remove any unchelated ¹⁷⁷Lu.

-

The final product is formulated in a solution containing antioxidants for enhanced stability.

-

The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.

-

Extensive quality control is performed on the final product.

Data Presentation

Table 1: Comparison of Manual and Optimized Automated Radiolabeling of ¹⁷⁷Lu-PSMA-ALB-56

| Parameter | Manual Radiolabeling | Optimized Automated Radiolabeling |

| Precursor Amount | 30 µg | Variable, dependent on desired molar activity |

| ¹⁷⁷Lu Activity | ~2 mCi (~74 MBq) | > 2 GBq |

| Reaction Buffer | 0.1 M Sodium Acetate | 0.1 M or 0.5 M Sodium Acetate |

| Antioxidants | L-Methionine (30 mg/mL) | High concentrations of L-Methionine and Ascorbic Acid |

| Reaction Temperature | 95°C | 95°C |

| Reaction Time | 15 minutes | 15 minutes |

| Radiochemical Purity (RCP) | > 97% | > 98.9% |

| Molar Activity | ~3.3 MBq/nmol | ~42 MBq/nmol (for clinical applications) |

| Stability | > 97% over 48 hours | Excellent stability over 120 hours |

Table 2: Quality Control Specifications for ¹⁷⁷Lu-PSMA-ALB-56

| Test | Specification | Method |

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 5.5 | pH meter or pH strips |

| Radiochemical Purity | ≥ 95% | HPLC, radio-TLC |

| Radionuclide Identity | Confirmed as ¹⁷⁷Lu | Gamma Spectroscopy |

| Radionuclidic Purity | ≥ 99.9% | Gamma Spectroscopy |

| Sterility | Sterile | Sterility Test (e.g., USP <71>) |

| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) | LAL Test |

Visualizations

References

Application Notes and Protocols: Standardized Synthesis of ¹⁷⁷Lu-PSMA-ALB-56

Disclaimer: The following protocol is a representative example based on established methods for similar ¹⁷⁷Lu-labeled PSMA inhibitors. As a specific, universally standardized procedure for ¹⁷⁷Lu-PSMA-ALB-56 is not publicly available, this document is intended to provide a foundational methodology for research and development purposes. All procedures should be performed in a qualified radiopharmaceutical laboratory, adhering to all local regulations and safety guidelines for handling radioactive materials.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. ¹⁷⁷Lu-PSMA-ALB-56 is a promising radiopharmaceutical for targeted radionuclide therapy, combining a high-affinity PSMA-targeting ligand with the therapeutic radionuclide Lutetium-177. The albumin-binding moiety, ALB-56, is designed to enhance the pharmacokinetic properties of the molecule, leading to increased tumor uptake and retention. This document provides a detailed protocol for the synthesis, quality control, and data management for the preparation of ¹⁷⁷Lu-PSMA-ALB-56.

Experimental Protocols

A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of high purity and suitable for pharmaceutical use.

| Material/Reagent | Supplier | Grade/Specification |

| PSMA-ALB-56 Precursor | Commercially available | >95% purity |

| ¹⁷⁷LuCl₃ Solution | ITG, NTP | High specific activity |

| Sodium Acetate Buffer | Sigma-Aldrich | 0.1 M, pH 4.5 |

| Gentisic Acid | Sigma-Aldrich | Radioprotectant |

| Sterile Water for Injection | USP | |

| C18 Sep-Pak Cartridge | Waters | |

| Ethanol | USP Grade | |

| 0.9% Sodium Chloride | USP |

The synthesis of ¹⁷⁷Lu-PSMA-ALB-56 involves the chelation of ¹⁷⁷Lu by the this compound precursor. The general workflow is depicted in the diagram below.

Application Notes and Protocols: In Vivo Imaging of PSMA-ALB-56 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA-ALB-56 is a promising ligand for the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed on prostate cancer cells. Its design incorporates an albumin-binding moiety, which enhances its pharmacokinetic profile by extending its circulation time, leading to increased tumor uptake and improved therapeutic efficacy when labeled with a therapeutic radionuclide such as Lutetium-177.[1][2] This document provides a detailed protocol for in vivo imaging studies in mice using this compound, based on preclinical evaluations. The focus is on the Lutetium-177 labeled variant, [177Lu]Lu-PSMA-ALB-56, which has shown superiority over other PSMA-targeting radioligands in preclinical models.[3][4]

Principle of Action

This compound functions by binding with high affinity to the extracellular domain of PSMA on prostate cancer cells. The albumin-binding component of the molecule reversibly binds to endogenous albumin in the bloodstream, which reduces renal clearance and prolongs its circulation half-life. This extended circulation time allows for greater accumulation of the radiolabeled ligand at the tumor site. Following binding to PSMA, the complex is internalized by the cancer cell, trapping the radioactivity intracellularly and enabling both sensitive imaging and potent therapeutic effects.

Caption: Mechanism of [177Lu]Lu-PSMA-ALB-56 action.

Experimental Protocols

This section details the necessary procedures for conducting in vivo imaging and biodistribution studies of [177Lu]Lu-PSMA-ALB-56 in mice bearing PSMA-positive tumor xenografts.

Cell Culture

-

Cell Line: PSMA-positive PC-3 PIP cells, a subline of the PC-3 human prostate cancer cell line transduced to express PSMA.[5]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal calf serum, antibiotics, and 2 µg/mL puromycin.

-

Culture Conditions: Maintain cells under standard conditions at 37°C in a humidified atmosphere with 5% CO2.

Animal Model

-

Species: Athymic BALB/c nude mice, 5-6 weeks old.

-

Tumor Inoculation: Subcutaneously inoculate mice on the right shoulder with 6 x 10^6 PC-3 PIP cells suspended in 100 µL of Hanks' Balanced Salt Solution (HBSS). For a negative control, PSMA-negative PC-3 flu cells (5 x 10^6 in 100 µL HBSS) can be inoculated on the left shoulder.

-

Tumor Growth: Allow tumors to grow to a suitable size (e.g., 100-150 mm³) before initiating the study. Monitor tumor volume and body weight every other day. Tumor volume can be calculated using the formula: TV = 0.5 × (Length × Width²).

Radiolabeling of this compound with Lutetium-177

-

Reagents: this compound precursor, no-carrier-added Lutetium-177 in 0.04 M HCl, sodium acetate buffer.

-

Procedure: Perform radiolabeling under standard conditions at pH 4.5. The process should yield a radiochemical purity of ≥98% at a molar activity of up to 30 MBq/nmol. The use of antioxidants like L-ascorbic acid or L-methionine is recommended to prevent radiolysis and ensure stability.

-

Quality Control: Verify radiochemical purity using methods such as HPLC.

In Vivo Imaging and Biodistribution Studies

-

Radioligand Administration: Administer the prepared [177Lu]Lu-PSMA-ALB-56 intravenously via the lateral tail vein. The injected activity can range from 2 to 10 MBq per mouse, depending on the study's objective (e.g., imaging vs. therapy). The radioligand should be diluted in saline containing 0.05% BSA.

-

SPECT/CT Imaging:

-

Equipment: A dedicated small-animal SPECT/CT scanner.

-

Imaging Timepoints: Acquire scans at various time points post-injection, such as 1, 4, 24, 48, 96, and 192 hours, to assess the pharmacokinetics and tumor uptake.

-

Acquisition Parameters: Use a medium-energy low-penetration (MELP) collimator with an energy window centered around the 208 keV peak of Lutetium-177.

-

-

Biodistribution Studies:

-

At predefined time points post-injection, euthanize the mice.

-

Collect blood and dissect key organs and tissues (e.g., tumor, kidneys, liver, spleen, muscle, bone).

-

Weigh the tissue samples and measure the radioactivity using a γ-counter.

-

Calculate the uptake as the percentage of injected activity per gram of tissue (% IA/g).

-

References

- 1. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols for Biodistribution Studies with PSMA-ALB-56

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA-ALB-56 is a promising radiopharmaceutical for targeted therapy of prostate cancer. It comprises a ligand that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells, and an albumin-binding moiety. This design extends the circulation half-life of the agent, leading to enhanced tumor uptake and retention.[1][2] The therapeutic efficacy of this compound is mediated by the beta particles emitted by its Lutetium-177 (¹⁷⁷Lu) radiolabel, which induce double-strand DNA breaks in cancer cells.[1] Preclinical and clinical studies have demonstrated its potential for effective tumor targeting and favorable biodistribution profiles.[1][2]

These application notes provide detailed protocols for conducting biodistribution studies of ¹⁷⁷Lu-PSMA-ALB-56 in preclinical mouse models of prostate cancer. The protocols cover animal model establishment, in vivo imaging, and ex vivo tissue analysis to evaluate the uptake, distribution, and clearance of the radiopharmaceutical.

Signaling Pathway of PSMA

PSMA has been shown to play a role in intracellular signaling pathways that promote prostate cancer progression. Its expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-AKT pathway. This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts the signaling complex between β₁ integrin and IGF-1R, thereby enabling the activation of the AKT pathway.

Caption: PSMA signaling pathway shift from MAPK to PI3K-AKT.

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Xenograft Mouse Models

This protocol describes the establishment of subcutaneous xenograft models using PSMA-positive (LNCaP or PC3-PIP) and PSMA-negative (PC3-flu) human prostate cancer cell lines.

Materials:

-

LNCaP, PC3-PIP, or PC3-flu human prostate cancer cells

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel

-

Phosphate-buffered saline (PBS), sterile

-

Male athymic nude mice (6-8 weeks old)

-

Insulin syringes with 27-30 gauge needles

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture the selected prostate cancer cell lines under standard aseptic conditions.

-

Cell Preparation: At 80-90% confluency, harvest the cells using trypsin and wash with PBS. Determine cell viability using a trypan blue exclusion assay, ensuring >95% viability.

-

Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mice using isoflurane.

-

Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse for a single tumor model. For a dual-tumor model, inject PSMA-positive cells into the right flank and PSMA-negative cells into the left flank.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (length x width²)/2. Studies can typically commence when tumors reach a volume of 100-150 mm³.

Protocol 2: Radiolabeling of this compound with ¹⁷⁷Lu

This protocol outlines the manual radiolabeling of this compound with Lutetium-177.

Materials:

-

This compound precursor

-

¹⁷⁷LuCl₃ in HCl

-

Sodium acetate buffer

-

L-methionine (as an antioxidant)

-

Sterile, pyrogen-free reaction vials

-

Heating block

-

Radio-HPLC system for quality control

Procedure:

-

Reaction Setup: In a sterile vial, combine the this compound precursor with sodium acetate buffer.

-

Antioxidant Addition: Add L-methionine to the reaction mixture to prevent radiolysis.

-

Radiolabeling: Add ¹⁷⁷LuCl₃ to the vial.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).

-

Quality Control: After cooling, perform radio-HPLC to determine the radiochemical purity of the [¹⁷⁷Lu]Lu-PSMA-ALB-56. A purity of >95% is generally required for in vivo studies.

Protocol 3: In Vivo SPECT/CT Imaging

This protocol details the procedure for acquiring SPECT/CT images to visualize the biodistribution of [¹⁷⁷Lu]Lu-PSMA-ALB-56 in tumor-bearing mice.

Materials:

-

Tumor-bearing mice

-

[¹⁷⁷Lu]Lu-PSMA-ALB-56, formulated in sterile saline

-

Anesthetic (e.g., isoflurane)

-

SPECT/CT scanner

-

Animal handling and monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mice.

-

Injection: Administer a defined activity of [¹⁷⁷Lu]Lu-PSMA-ALB-56 (e.g., 5-10 MBq) via intravenous tail vein injection.

-

Imaging Time Points: Acquire SPECT/CT images at various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) to assess the pharmacokinetics of the radiotracer.

-

Image Acquisition:

-

Position the anesthetized mouse in the scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction.

-

Acquire the SPECT scan using appropriate energy windows for ¹⁷⁷Lu (e.g., centered at 208 keV).

-

-

Image Analysis: Reconstruct and co-register the SPECT and CT images. Analyze the images to qualitatively and quantitatively assess the uptake of the radiotracer in tumors and major organs.

Protocol 4: Ex Vivo Biodistribution and Data Analysis

This protocol describes the dissection of tissues and measurement of radioactivity to determine the quantitative biodistribution of [¹⁷⁷Lu]Lu-PSMA-ALB-56.

Materials:

-

Mice from the imaging study

-

Euthanasia agent (e.g., CO₂ or cervical dislocation under anesthesia)

-

Dissection tools

-

Tared collection tubes

-

Gamma counter

-

Analytical balance

Procedure:

-

Euthanasia: At each predetermined time point after imaging, euthanize a cohort of mice (n=3-5 per group).

-

Tissue Collection: Immediately dissect and collect relevant organs and tissues, including the tumor(s), blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and salivary glands.

-

Tissue Weighing: Weigh each collected tissue sample in a tared tube.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.

-

Data Calculation:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100

-

Calculate tumor-to-organ ratios to assess targeting specificity.

-

Experimental Workflow

Caption: Experimental workflow for biodistribution studies.

Data Presentation

The quantitative biodistribution data should be summarized in tables for clear comparison of the uptake of [¹⁷⁷Lu]Lu-PSMA-ALB-56 in different tissues over time.

Table 1: Biodistribution of [¹⁷⁷Lu]Lu-PSMA-ALB-56 in LNCaP Xenograft-Bearing Mice (%ID/g ± SD)

| Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. | 96 h p.i. |

| Blood | Data | Data | Data | Data | Data |

| Tumor | Data | Data | Data | Data | Data |

| Kidneys | Data | Data | Data | Data | Data |

| Liver | Data | Data | Data | Data | Data |

| Spleen | Data | Data | Data | Data | Data |

| Lungs | Data | Data | Data | Data | Data |

| Muscle | Data | Data | Data | Data | Data |

| Bone | Data | Data | Data | Data | Data |

| Salivary Glands | Data | Data | Data | Data | Data |

Table 2: Tumor-to-Organ Ratios for [¹⁷⁷Lu]Lu-PSMA-ALB-56 in LNCaP Xenograft-Bearing Mice (Mean ± SD)

| Ratio | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. | 96 h p.i. |

| Tumor/Blood | Data | Data | Data | Data | Data |

| Tumor/Kidney | Data | Data | Data | Data | Data |

| Tumor/Liver | Data | Data | Data | Data | Data |

| Tumor/Muscle | Data | Data | Data | Data | Data |

| Tumor/Bone | Data | Data | Data | Data | Data |

Note: The "Data" placeholders in the tables should be replaced with the actual experimental results.

Conclusion

These detailed application notes and protocols provide a comprehensive framework for conducting robust and reproducible biodistribution studies of this compound. Adherence to these methodologies will enable researchers to generate high-quality data to evaluate the pharmacokinetic and tumor-targeting properties of this promising radiopharmaceutical, thereby facilitating its further development and clinical translation.

References

Application Notes and Protocols for PSMA-ALB-56 Cell Uptake and Internalization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2] PSMA-ALB-56 is a novel radioligand designed to target PSMA-expressing cells.[3] It incorporates a glutamate-urea PSMA-binding motif and an albumin-binding component, a strategy designed to enhance its circulatory half-life, leading to increased tumor uptake and retention.[4][5] This document provides detailed protocols for conducting cell uptake and internalization assays to evaluate the in vitro performance of this compound.

The binding of a ligand to PSMA can trigger the internalization of the receptor-ligand complex, a crucial mechanism for delivering therapeutic payloads into cancer cells. Understanding the rates of cell surface binding and subsequent internalization is therefore critical in the preclinical assessment of PSMA-targeting radiopharmaceuticals like this compound. These assays are fundamental for characterizing the ligand's biological activity and predicting its in vivo efficacy.

Signaling Pathway and Mechanism of Action

PSMA is a type II transmembrane glycoprotein that, upon ligand binding, can influence key cellular signaling pathways. High PSMA expression has been shown to redirect signaling from the MAPK/ERK pathway, which is involved in cell proliferation, to the PI3K-AKT pathway, promoting tumor cell survival and growth. The binding of this compound to PSMA on the cell surface leads to the internalization of the receptor-ligand complex, facilitating the delivery of the conjugated radionuclide into the cell. The therapeutic efficacy of radiolabeled this compound, such as with Lutetium-177 (¹⁷⁷Lu), is mediated by the emission of beta particles from the radionuclide, which induce double-strand DNA breaks in the cancer cells, ultimately leading to cell death.

Experimental Protocols

The following protocols describe the necessary steps for performing cell uptake and internalization assays with radiolabeled this compound.

Cell Culture

-

Cell Lines:

-

PSMA-positive: PC-3 PIP or LNCaP human prostate cancer cells.

-

PSMA-negative (control): PC-3 flu human prostate cancer cells.

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics. For PC-3 PIP cells, add puromycin (2 µg/mL) to maintain PSMA expression.

-

Culture Conditions: Maintain cells in a humidified atmosphere at 37°C and 5% CO₂. Subculture cells twice a week.

Total Cell Uptake Assay

This assay measures the total amount of radioligand associated with the cells, including both surface-bound and internalized radioligand.

Materials:

-

Radiolabeled this compound (e.g., ¹⁷⁷Lu-PSMA-ALB-56)

-

PSMA-positive and PSMA-negative cells

-

Binding buffer (e.g., 1x PBS + 2mM EDTA + 0.5% FBS)

-

Ice-cold PBS

-

Microcentrifuge tubes

-

Gamma counter

Procedure:

-

Cell Seeding: Seed PSMA-positive and PSMA-negative cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Preparation: On the day of the experiment, wash the cells once with binding buffer.

-

Incubation: Add the radiolabeled this compound solution (at a desired concentration, e.g., 370 kBq/mL) in binding buffer to each well. For blocking experiments, pre-incubate a set of wells with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 10 µM ZJ43) for 30 minutes before adding the radioligand.

-

Incubation Period: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, and 240 minutes).

-

Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake process and remove unbound radioligand.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH).

-

Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity per million cells.

Internalization Assay

This assay differentiates between the surface-bound and the internalized fraction of the radioligand.

Materials:

-

Same as for the Total Cell Uptake Assay

-

Acid wash buffer (e.g., 0.2 M glycine buffer with 4 M urea, pH 2.5) or an alternative mild acid solution to strip surface-bound ligands.

Procedure:

-

Follow steps 1-4 of the Total Cell Uptake Assay protocol.

-

Surface Ligand Stripping: At each time point, remove the radioactive medium. To separate the surface-bound from the internalized radioligand, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step will strip the surface-bound radioactivity.

-

Collection of Fractions:

-

Surface-bound fraction: Collect the supernatant from the acid wash.

-

Internalized fraction: Wash the cells again with fresh acid wash buffer and pool the supernatants. Then, lyse the remaining cells (containing the internalized fraction) with a lysis buffer.

-

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized).

Data Presentation

The following tables summarize representative quantitative data for ¹⁷⁷Lu-PSMA-ALB-56 from preclinical studies.

Table 1: In Vitro Cell Uptake of ¹⁷⁷Lu-PSMA-ALB-56 in PC-3 PIP (PSMA-positive) Cells

| Incubation Time | Total Uptake (% of added dose) |

| 2 hours | 48 - 50% |

| 4 hours | 55 - 59% |

Table 2: In Vitro Internalization of ¹⁷⁷Lu-PSMA-ALB-56 in PC-3 PIP (PSMA-positive) Cells

| Incubation Time | Internalized Fraction (% of total uptake) |

| 2 hours | 15 - 22% |

| 4 hours | 17 - 25% |

Table 3: Specificity of ¹⁷⁷Lu-PSMA-ALB-56 Uptake

| Cell Line | PSMA Expression | Uptake (% of added dose) |

| PC-3 PIP | Positive | High (as shown above) |

| PC-3 flu | Negative | < 0.5% |

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of this compound. These assays are essential for determining the binding, uptake, and internalization kinetics of this promising radioligand. The data generated from these experiments are critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent for prostate cancer. The high uptake in PSMA-positive cells and minimal uptake in PSMA-negative cells confirm the specificity of this radioligand. The significant internalization further supports its potential for delivering cytotoxic payloads directly into cancer cells.

References

- 1. Metal-Based PSMA Radioligands [mdpi.com]

- 2. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

Application of ¹⁷⁷Lu-PSMA-ALB-56 in Prostate Cancer Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ¹⁷⁷Lu-PSMA-ALB-56, a promising radiopharmaceutical for targeted therapy of prostate cancer, in preclinical xenograft models. These guidelines are based on published preclinical studies and are intended to assist researchers in designing and executing their own in vivo experiments.

Introduction to ¹⁷⁷Lu-PSMA-ALB-56

¹⁷⁷Lu-PSMA-ALB-56 is a novel radiopharmaceutical that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells.[1] It is comprised of three key components: a glutamate-urea-based entity that binds to PSMA, a DOTA chelator for radiolabeling with Lutetium-177 (¹⁷⁷Lu), and a p-(tolyl)-moiety that functions as an albumin binder.[2][3] This albumin-binding component is a key innovation, designed to extend the circulatory half-life of the compound, thereby enhancing its accumulation and retention in tumors.[1][3] The therapeutic action of ¹⁷⁷Lu-PSMA-ALB-56 is mediated by the emission of beta particles from the ¹⁷⁷Lu isotope, which induce lethal double-strand DNA breaks in cancer cells.

Preclinical studies have demonstrated the superiority of ¹⁷⁷Lu-PSMA-ALB-56 over its predecessors, such as ¹⁷⁷Lu-PSMA-617, in terms of anti-tumor efficacy. This improved performance is attributed to its optimized tissue distribution profile, leading to higher tumor uptake and retention.

Mechanism of Action and Therapeutic Rationale

The therapeutic strategy behind ¹⁷⁷Lu-PSMA-ALB-56 is based on targeted radionuclide therapy. The following diagram illustrates the proposed mechanism of action from administration to cellular damage.

Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-ALB-56.

Quantitative Data Summary